3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate

Description

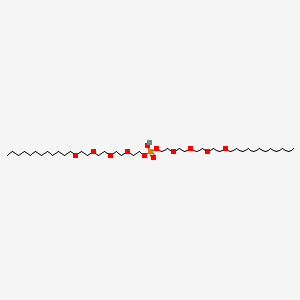

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate (CAS: 45300-87-6) is a phosphate ester derivative of the surfactant 3,6,9,12-Tetraoxatetracosan-1-ol (Laureth-4). Its molecular formula is C₂₀H₄₃O₈P, with a molecular weight of 442.53 g/mol and a logP value of 3.50, indicating moderate lipophilicity . The compound features a 24-carbon backbone interrupted by four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a phosphate group.

Properties

IUPAC Name |

bis[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H83O12P/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-27-45-29-31-47-33-35-49-37-39-51-53(41,42)52-40-38-50-36-34-48-32-30-46-28-26-44-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPWCKZJQUDHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H83O12P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066593 | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20297-05-6 | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1′-(hydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20297-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020297056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[3,6,9,12-tetraoxatetracosyl] hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate typically involves the reaction of dodecyl alcohol with tetraethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the etherification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, amines

Scientific Research Applications

Biochemical Research

3,6,9,12-Tetraoxatetracosan-1-ol has been studied for its role in biochemical pathways and its potential as a biochemical marker. Its unique structure allows it to interact with various biological molecules, making it a candidate for further research in metabolic studies.

Agricultural Applications

Recent studies have indicated that this compound can be utilized in agricultural settings, particularly in enhancing soil health through root exudates. It has been observed to participate in the chemodiversity of root exudates which can affect plant growth and soil microbial communities .

Industrial Cleaning Agents

The compound is also noted for its application in industrial cleaning products. It acts as an effective surfactant and emulsifier, improving the cleaning efficacy of formulations used in institutional and household cleaners . Its compatibility with various surfactants enhances its utility across different cleaning applications.

Lubricants and Emulsion Polymerization

In the field of lubrication and emulsion polymerization, 3,6,9,12-Tetraoxatetracosan-1-ol serves as a lubricant additive due to its ability to reduce friction and wear between surfaces. This property is particularly valuable in automotive and machinery applications where efficiency is paramount .

Case Study 1: Agricultural Impact

A study published on the impact of root exudates highlighted the role of 3,6,9,12-Tetraoxatetracosan-1-ol in modulating soil microbial communities. The findings suggested that the presence of this compound significantly influenced the diversity and activity of beneficial microbes in the rhizosphere, promoting healthier plant growth.

Case Study 2: Cleaning Efficacy

Research conducted on cleaning formulations demonstrated that adding 3,6,9,12-Tetraoxatetracosan-1-ol improved the cleaning performance of products targeting aluminum and stainless steel surfaces. The compound's surfactant properties allowed for better dirt removal and surface protection compared to formulations without it.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or binding affinity. This modulation can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 3,6,9,12-Tetraoxatetracosan-1-ol (Laureth-4)

- Molecular Formula : C₂₀H₄₂O₅

- Molecular Weight : 362.54 g/mol

- CAS : 5274-68-0

- Properties :

- Applications: Textile manufacturing and cosmetics as a surfactant .

Laureth-3 and Myreth-3

Phosphate Derivatives of Ether-Alcohols

3,6,9,12-Tetraoxahexadecan-1-ol, 15-Methyl-, Dihydrogen Phosphate

- Molecular Formula : C₁₃H₂₉O₈P

- Molecular Weight : 344.34 g/mol

- CAS : 63217-09-4

- Key Difference : Shorter carbon chain (16 carbons) with a methyl branch at position 15.

- Application : Specialized surfactant in niche formulations .

26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-Octaoxahexacosan-1-yl Dihydrogen Phosphate

Comparative Data Table

Key Research Findings

- Structural Impact on Solubility : The phosphate group in the target compound reduces logP by ~1.0 compared to Laureth-4, enhancing its utility in aqueous pharmaceutical formulations .

- Analytical Challenges : Laureth-4 exhibits isomerism (branched vs. linear), complicating LC/HRMS identification, whereas the phosphate derivative is analyzed more reliably via RP-HPLC .

- Regulatory Status: Laureth-4 is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for industrial use .

Biological Activity

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate (CAS No. 20297-05-6) is a chemical compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a long carbon chain with multiple ether linkages and a phosphate group, which may contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- Long carbon chain : This characteristic may influence its interaction with biological membranes.

- Phosphate group : Known for its role in energy transfer and signaling in biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting bacterial cell membranes. The presence of the phosphate group could enhance its interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Anticancer Effects : There is emerging evidence indicating that compounds with similar structures may induce apoptosis in cancer cells. The mechanism may involve interference with DNA replication processes or the modulation of key signaling pathways involved in cell survival .

- Metabolic Impacts : Investigations into the metabolomic effects of related compounds have shown alterations in metabolic pathways that could be relevant for understanding the broader implications of 3,6,9,12-Tetraoxatetracosan-1-ol in biological systems .

Antimicrobial Activity

A study focusing on the antimicrobial properties of phosphates indicated that compounds with long carbon chains can disrupt bacterial membranes effectively. In vitro tests demonstrated that 3,6,9,12-Tetraoxatetracosan-1-ol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within a range comparable to established antimicrobial agents .

Anticancer Research

In a recent investigation into the anticancer potential of phospholipids and phosphates, 3,6,9,12-Tetraoxatetracosan-1-ol was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in markers associated with apoptosis. Flow cytometry analysis confirmed that the compound induced significant apoptotic cell death in treated cultures .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via polyphosphoric acid-mediated esterification of tridecyl alcohol derivatives or by reacting polyether precursors (e.g., tetraethylene glycol derivatives) with alkyl halides under controlled conditions. For purity >90%, use gradient solvent extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (60–120 mesh) and a chloroform-methanol eluent system. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Hydrophilic-lipophilic balance (HLB) : Determine using the Griffin method via partitioning experiments in octanol-water systems.

- Critical micelle concentration (CMC) : Measure via surface tension titration or fluorescence spectroscopy with pyrene as a probe.

- Thermal stability : Analyze via thermogravimetric analysis (TGA) under nitrogen at 10°C/min.

- Phosphate group reactivity : Confirm via NMR and FT-IR spectroscopy (peaks at 1250–1300 cm for P=O bonds) .

Q. What analytical techniques are critical for verifying structural integrity?

- Methodological Answer : Combine:

- NMR spectroscopy : (δ 3.5–4.5 ppm for ether and phosphate oxygens), (δ 60–75 ppm for ether carbons), and (δ -0.5 to +5 ppm for phosphate).

- Mass spectrometry : Use electrospray ionization (ESI-MS) in negative ion mode for phosphate detection.

- Elemental analysis : Verify C, H, O, and P content with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can conflicting data on solubility and stability in aqueous systems be resolved?

- Methodological Answer : The compound’s amphiphilic nature leads to pH-dependent solubility. For reproducible results:

- Dynamic light scattering (DLS) : Assess aggregation states in buffers of varying ionic strength (e.g., 0.1 M NaCl vs. deionized water).

- pH titration : Monitor solubility transitions between pH 2–12. Stability issues in hard water (e.g., Ca/Mg intolerance) can be mitigated by chelating agents (e.g., EDTA) or formulation with nonionic surfactants .

Q. What strategies exist for studying its interactions with biomembranes or proteins?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize lipid bilayers or proteins (e.g., albumin) on sensor chips to quantify binding affinity ().

- Fluorescence quenching : Use tryptophan-rich proteins (e.g., lysozyme) to track conformational changes upon exposure.

- Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers (e.g., DPPC membranes) using software like GROMACS .

Q. How can its surfactant properties be exploited in drug delivery systems?

- Methodological Answer :

- Micelle/niosome preparation : Formulate drug-loaded vesicles via thin-film hydration (e.g., cholesterol:compound ratio 2:1).

- Drug release kinetics : Use dialysis membranes (MWCO 12–14 kDa) in PBS at 37°C, sampling at intervals for HPLC analysis.

- Cytocompatibility : Test hemolytic activity (RBC lysis assay) and cellular uptake (confocal microscopy with fluorescent probes) .

Q. What experimental designs address discrepancies in catalytic or reactive behavior?

- Methodological Answer : For inconsistent reactivity in ester hydrolysis or phosphorylation:

- Kinetic isotope effects (KIE) : Compare / using deuterated solvents to probe rate-limiting steps.

- Control for trace metals : Use chelex-treated buffers to eliminate interference from metal ions.

- In-situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to capture transient intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on hydrolytic stability?

- Resolution Framework :

Conditional variables : Compare hydrolysis rates under acidic (pH 3–5) vs. alkaline (pH 8–10) conditions.

Accelerated stability testing : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

Mechanistic studies : Use -labeling to track phosphate ester cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.